(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
Description
This compound is a benzothiazole derivative characterized by a (Z)-configured imine group, a 2-methoxyethyl substituent at position 3 of the benzothiazole ring, and a methyl group at position 4. The ethanethioate moiety at the S-position introduces thioester functionality, which may influence reactivity and metabolic stability.
Properties
IUPAC Name |
S-[2-[[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-10-4-5-12-13(8-10)22-15(17(12)6-7-20-3)16-14(19)9-21-11(2)18/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJFNPDLJRQCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CSC(=O)C)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.4 g/mol. The compound features a benzo[d]thiazole core, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Antimicrobial Activity
Research has shown that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for related derivatives have been reported as low as 50 µg/mL for several pathogens, suggesting high efficacy in inhibiting microbial growth .
2. Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives has been well-documented. In vitro studies have revealed that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. For example, one study reported IC50 values ranging from 6.46 to 6.56 µM for specific derivatives against cancer cell lines .
The mechanism by which this compound exerts its effects involves interaction with specific biological targets, potentially modulating pathways related to cell proliferation and apoptosis. The exact molecular targets are still under investigation but may include enzymes or receptors critical for tumor growth and microbial survival.
Data Tables
| Biological Activity | Compound | MIC/IC50 Value | Cell Line/Pathogen |
|---|---|---|---|
| Antimicrobial | Derivative A | 50 µg/mL | Various bacteria |
| Anticancer | Derivative B | 6.46 µM | MDA-MB-231 |
| Anticancer | Derivative C | 6.56 µM | SK-Hep-1 |
Case Studies
- Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of several benzo[d]thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound showed significant inhibition at concentrations below 100 µg/mL.
- Anticancer Research : In another study focusing on anticancer properties, researchers synthesized various benzo[d]thiazole derivatives and tested their effects on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Methyl at position 6 likely reduces steric hindrance compared to bulkier ethoxy/methoxy groups, possibly favoring interactions with enzyme active sites .
Safety and Handling :
- Allyl-substituted analogs (e.g., CAS:905681-11-0) require stringent safety measures (e.g., P210: avoid ignition sources) due to flammability risks, whereas the target compound’s methoxyethyl group may mitigate such hazards .
Functional Group Reactivity :
- The thioester group in all listed compounds is prone to hydrolysis, but the target compound’s methoxyethyl substituent could stabilize the thioester via electron-donating effects, delaying degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
